molecular formula C17H14N2O2 B3180440 5-(4-methylphenyl)-1-phenyl-1H-pyrazole-3-carboxylic acid CAS No. 167873-89-4

5-(4-methylphenyl)-1-phenyl-1H-pyrazole-3-carboxylic acid

Cat. No. B3180440
CAS RN: 167873-89-4
M. Wt: 278.3 g/mol
InChI Key: DBQLAAUIQBPRCF-UHFFFAOYSA-N
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Description

“5-(4-methylphenyl)-1-phenyl-1H-pyrazole-3-carboxylic acid” is a pyrazole derivative . Pyrazole derivatives are known for their diverse pharmacological effects . A similar compound, 5-(4-methylphenyl)-3-(5-methylfuran-2-yl)-1-phenyl-4,5-dihydro-1H-pyrazole, has been synthesized for the detection of Cd2+ ion .


Synthesis Analysis

The synthesis of pyrazole derivatives involves various techniques. For instance, some hydrazine-coupled pyrazoles were successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .


Molecular Structure Analysis

The molecular structure of pyrazole derivatives is typically analyzed using techniques such as elemental microanalysis, FTIR, and 1H NMR . Density functional theory (DFT) calculations can also be performed to investigate electronic and spectral characteristics .


Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions. For example, a fluorescent chemosensor based on a pyrazole derivative shows high selectivity for Cd2+ in the presence of other metal ions . The fluorescence intensity of the probe has been strongly quenched with increasing concentration of Cd2+ via a photoinduced electron transfer mechanism .

Scientific Research Applications

Structural and Spectral Studies

5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, a related derivative, has been extensively studied for its structural and spectral properties. These investigations involve a combination of experimental and theoretical approaches, including NMR, FT-IR spectroscopy, and density functional theory (DFT) calculations. These studies are crucial for understanding the molecular conformation, chemical shifts, and electronic transitions within the molecule, which are essential for potential applications in various fields such as materials science and pharmaceuticals (Viveka et al., 2016).

Pharmaceutical Research

Research on pyrazole derivatives has shown that these compounds can have significant analgesic and anti-inflammatory activities. For instance, studies on 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters have revealed that certain derivatives exhibit substantial analgesic and anti-inflammatory effects, highlighting the potential of pyrazole compounds in developing new pharmaceutical agents (Gokulan et al., 2012).

Material Science Applications

The research on N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates has demonstrated their potential as nonlinear optical (NLO) materials. These compounds exhibit significant optical nonlinearity, making them promising candidates for optical limiting applications. This aspect is particularly relevant in the development of materials for photonic and optoelectronic technologies (Chandrakantha et al., 2013).

Antibacterial Research

Studies have been conducted on various pyrazole carboxylic acids to evaluate their antibacterial properties. Certain synthesized pyrazolopyridine derivatives have demonstrated good antibacterial activities, suggesting the potential use of these compounds in developing new antibacterial agents (Maqbool et al., 2014).

Dye and Pigment Industry

Research on carboxylic pyrazolone-based heterocyclic dyes has explored the effects of various substituents on the λmax of these dyes. This research is significant for the dye and pigment industry, as it provides insights into how molecular modifications can influence dye properties, which is critical for textile and paint applications (Tao et al., 2019).

Mechanism of Action

The mechanism of action of pyrazole derivatives can vary depending on their specific structure and application. For instance, in the case of the fluorescent chemosensor mentioned earlier, it operates via a photoinduced electron transfer mechanism .

properties

IUPAC Name

5-(4-methylphenyl)-1-phenylpyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2/c1-12-7-9-13(10-8-12)16-11-15(17(20)21)18-19(16)14-5-3-2-4-6-14/h2-11H,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBQLAAUIQBPRCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NN2C3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-methylphenyl)-1-phenyl-1H-pyrazole-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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